molecular formula C11H7Cl3N2O B3051445 2,2,2-Trichloro-N-(quinolin-8-YL)acetamide CAS No. 33757-45-8

2,2,2-Trichloro-N-(quinolin-8-YL)acetamide

Cat. No.: B3051445
CAS No.: 33757-45-8
M. Wt: 289.5 g/mol
InChI Key: FLIMXHHCNLPSEG-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-N-(quinolin-8-yl)acetamide is a chemical compound with the molecular formula C11H7Cl3N2O and a molecular weight of 289.55 g/mol . This compound is characterized by the presence of a trichloromethyl group attached to an acetamide moiety, which is further connected to a quinoline ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trichloro-N-(quinolin-8-yl)acetamide typically involves the reaction of quinoline-8-amine with trichloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen, and in a solvent like dichloromethane at low temperatures (0°C) to room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. Bulk manufacturing often includes additional purification steps such as recrystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-N-(quinolin-8-yl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The trichloromethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Reactions: Products typically include derivatives where the trichloromethyl group is replaced by other functional groups.

    Oxidation and Reduction: Products vary depending on the specific reagents and conditions used.

Scientific Research Applications

2,2,2-Trichloro-N-(quinolin-8-yl)acetamide is utilized in various fields of scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,2-Trichloro-N-(quinolin-8-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity. The quinoline ring can intercalate with DNA, affecting transcription and replication processes .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-(quinolin-8-yl)acetamide: Similar structure but with a chloro group instead of a trichloromethyl group.

    N-(quinolin-8-yl)acetamide: Lacks the trichloromethyl group, making it less reactive in certain chemical reactions.

Uniqueness

2,2,2-Trichloro-N-(quinolin-8-yl)acetamide is unique due to its trichloromethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2,2,2-trichloro-N-quinolin-8-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl3N2O/c12-11(13,14)10(17)16-8-5-1-3-7-4-2-6-15-9(7)8/h1-6H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLIMXHHCNLPSEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)NC(=O)C(Cl)(Cl)Cl)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801281017
Record name 2,2,2-Trichloro-N-8-quinolinylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801281017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33757-45-8
Record name 2,2,2-Trichloro-N-8-quinolinylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33757-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,2-Trichloro-N-8-quinolinylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801281017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 8-aminoquinoline (2.88 g, 20 mmol) in dichloromethane (100 mL) was treated sequentially with triethylamine (3.1 mL, 2.23 g, 22 mmol) and trichloroacetyl chloride (2.5 mL, 4.0 g, 22 mmol). The reaction mixture was allowed to stir at ambient temperature for 16 hours, and the solvent removed under reduced pressure. The residue was taken into ethyl acetate, washed sequentially with water and saturated aqueous ammonium chloride. The isolated organic layers were dried with magnesium sulfate, filtered and the solvent removed under reduced pressure to give 5.79 g of the title compound (99% yield) which was used without further purification. 1H NMR (300 MHz, DMSO-d6) δ 11.18 (br s, 1H, NH), 9.00 (dd, 1H, J=4.4 and 1.7 Hz), 8.53 (m, 2H), 7.89 (d, 1H, 7.1 Hz), 7.73 (m, 2H). MS (ESI) m/e 289 (M+H)+.
Quantity
2.88 g
Type
reactant
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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